methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a piperazine ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the substituted phenyl groups. Common synthetic routes may involve:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of Substituted Phenyl Groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
Methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-6-5-7-26(20(19)2)31-14-16-32(17-15-31)29-30-25-18-21(28(35)37-4)8-13-24(25)27(34)33(29)22-9-11-23(36-3)12-10-22/h5-13,18H,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCQFVIOJVPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=C(C=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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